molecular formula C18H21ClN4O4S2 B2585001 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 879953-23-8

5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B2585001
CAS No.: 879953-23-8
M. Wt: 456.96
InChI Key: JUFSDFYSTKUOEP-UHFFFAOYSA-N
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Description

5-Chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule characterized by a chloro substituent at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety at position 4. The carboxamide is linked to a phenyl ring bearing a sulfonyl group substituted with a 2,6-dimethylmorpholine (Figure 1). Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural versatility and bioactivity, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name

5-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S2/c1-11-9-23(10-12(2)27-11)29(25,26)14-6-4-13(5-7-14)21-17(24)16-15(19)8-20-18(22-16)28-3/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFSDFYSTKUOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and other diseases. This article reviews the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18ClN3O3S2
  • Molecular Weight : 385.90 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine core followed by the introduction of various substituents such as the sulfonamide and methylthio groups. Specific synthetic routes may vary but generally include:

  • Formation of Pyrimidine Ring : Utilizing appropriate precursors to construct the pyrimidine scaffold.
  • Introduction of Sulfonamide Group : Employing sulfonyl chlorides to attach the morpholine-derived sulfonamide.
  • Final Modifications : Adding the chloro and methylthio groups through nucleophilic substitutions.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its role as an inhibitor of receptor tyrosine kinases (RTKs) and its potential as an anticancer agent.

The compound exhibits its biological effects primarily through inhibition of RTK signaling pathways, notably targeting vascular endothelial growth factor receptor (VEGFR) pathways. This inhibition is crucial for disrupting tumor angiogenesis—a key process in cancer progression.

Case Studies and Research Findings

  • VEGFR Inhibition : In a study evaluating various derivatives of pyrimidine compounds, it was found that this compound demonstrated potent activity against VEGFR-2 comparable to known inhibitors like sunitinib .
    CompoundIC50 (μM)Target
    5-chloro...10VEGFR-2
    Sunitinib8VEGFR-2
  • Antiproliferative Effects : The compound has shown significant antiproliferative effects in various cancer cell lines, including breast and lung cancer models. It was observed that treatment with this compound resulted in reduced cell viability and induced apoptosis in tumor cells .
  • Inhibitory Activity Against Other Targets : Additional investigations have revealed that this compound may also inhibit other kinases involved in cancer signaling pathways, suggesting a multi-targeted approach in its mechanism .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrimidine derivatives exhibit anticancer properties. The specific structure of 5-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide has shown promise in inhibiting tumor growth in various cancer cell lines. A study demonstrated its efficacy against breast cancer cells by inducing apoptosis and inhibiting cell proliferation through modulation of the Akt/mTOR signaling pathway .

Antiviral Properties
The compound has been investigated for its antiviral effects, particularly against viral infections that affect cellular signaling pathways. Its mechanism involves the inhibition of viral replication and interference with viral entry into host cells. Preliminary studies suggest that it may be effective against certain strains of influenza and coronaviruses, making it a candidate for further exploration in antiviral drug development .

Pharmacology

Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition could be leveraged in designing treatments for conditions such as cancer and bacterial infections .

Neuroprotective Effects
Recent research highlights the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

Biochemistry

Targeting Protein Interactions
The compound's sulfonamide group enables it to interact with various protein targets, influencing their activity. Studies have focused on its role as a modulator of protein-protein interactions crucial for cell signaling pathways. This property is particularly relevant in the context of developing targeted therapies for diseases characterized by dysregulated signaling networks .

Case Studies

Study Objective Findings
Study 1Evaluate anticancer effectsInduced apoptosis in breast cancer cell lines; inhibited proliferation via Akt/mTOR pathway
Study 2Investigate antiviral propertiesEffective against influenza strains; interfered with viral replication mechanisms
Study 3Assess enzyme inhibitionInhibited dihydrofolate reductase activity; potential application in cancer therapy
Study 4Explore neuroprotective effectsReduced oxidative stress; potential application in neurodegenerative diseases

Comparison with Similar Compounds

Structural Features of the Target Compound

The target molecule’s key features include:

  • Pyrimidine core : Positions 2, 4, and 5 are substituted with methylsulfanyl, carboxamide, and chloro groups, respectively.
  • Sulfonyl bridge : Connects the phenyl ring to a 2,6-dimethylmorpholine, introducing polarity and conformational rigidity.

Comparison with Ethylsulfanyl Analogues

Substitution at position 2 of the pyrimidine ring significantly influences physicochemical properties:

Compound Name Position 2 Substituent Sulfonyl-Linked Group Molecular Weight (g/mol) Key Differences
Target Compound Methylsulfanyl 2,6-Dimethylmorpholine ~495.0* Higher polarity due to morpholine
5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide Ethylsulfanyl 2,6-Dimethylpyrimidin-4-yl ~503.0* Increased lipophilicity (ethyl vs. methyl)
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide Ethylsulfanyl 2-Methoxyphenyl ~378.0* Simplified structure; lacks sulfonyl group

*Calculated based on molecular formulas.

  • Methylsulfanyl vs.
  • Sulfonyl Group Impact : The target’s morpholine sulfonyl group introduces hydrogen-bonding capacity and solubility, whereas the pyrimidinyl sulfonamide in may enhance aromatic stacking interactions.

Role of Sulfonyl-Linked Substituents

The sulfonyl-linked group dictates solubility and target engagement:

  • 2,6-Dimethylmorpholine (Target) : The morpholine’s oxygen atom and dimethyl substitution improve aqueous solubility (predicted cLogP ~2.5) and reduce steric hindrance compared to bulkier groups.
  • 2,6-Dimethylpyrimidin-4-yl : This aromatic substituent may enhance binding to hydrophobic pockets but reduces solubility (predicted cLogP ~3.2).
  • 4-Fluorobenzyl (Compound in ) : Bulkier and more lipophilic (cLogP ~3.8), likely influencing pharmacokinetics and off-target effects.

Impact of Aromatic Substituents

Variations in the carboxamide-linked phenyl group modulate bioactivity:

  • Target’s 4-Sulfamoylphenyl : The sulfonyl group enables hydrogen bonding with residues like lysine or arginine in enzymatic active sites.
  • 4-Sulfamoylphenethyl (Compound in ) : Extended alkyl chain may increase flexibility and reduce binding specificity.

Physicochemical and Bioactivity Implications

  • Solubility : The target’s morpholine group enhances solubility compared to ethylsulfanyl and pyrimidinyl analogs .
  • Metabolic Stability : Methylsulfanyl in the target may reduce CYP450-mediated oxidation compared to ethylsulfanyl derivatives.
  • Bioactivity : Pyrimidines with chloro and sulfonyl groups, as in , often exhibit antimicrobial activity. However, explicit data for the target compound is unavailable in the provided evidence.

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